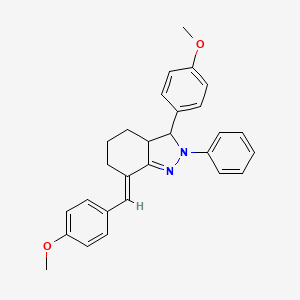![molecular formula C13H9BrN2O3 B5258274 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione](/img/structure/B5258274.png)
5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a diazolidine-2,4-dione core, which is a versatile scaffold in medicinal chemistry, and a bromo-substituted phenyl group, which can participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione typically involves the following steps:
Formation of the Diazolidine-2,4-dione Core: This can be achieved by reacting urea with glyoxylic acid under acidic conditions to form the diazolidine-2,4-dione ring.
Bromination: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to alkenes or alkanes.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
科学研究应用
5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological targets.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione involves its interaction with specific molecular targets. The bromo-substituted phenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the tagging and tracking of biomolecules .
相似化合物的比较
Similar Compounds
4-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione: Similar structure but different substitution pattern.
5-[(3-Chloro-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione: Chlorine instead of bromine.
5-[(3-Bromo-4-methoxyphenyl)methylene]-1,3-diazolidine-2,4-dione: Methoxy group instead of prop-2-ynyloxy.
Uniqueness
The unique combination of the bromo-substituted phenyl group and the prop-2-ynyloxy group in 5-[(3-Bromo-4-prop-2-ynyloxyphenyl)methylene]-1,3-diazolidine-2,4-dione provides distinct reactivity and potential for diverse applications in chemical synthesis and biological research .
属性
IUPAC Name |
(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c1-2-5-19-11-4-3-8(6-9(11)14)7-10-12(17)16-13(18)15-10/h1,3-4,6-7H,5H2,(H2,15,16,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTWHQRIFPSWBY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-dimethyl-2-(4-pyridinyl)-7-[3-(3-pyridinyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5258196.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5258199.png)
![4-benzyl-5-[1-(cyclobutylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5258207.png)

![3-{[4-(MORPHOLINOCARBONYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5258218.png)

![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5258235.png)
![N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B5258243.png)
![(3aR*,7aS*)-5-methyl-2-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5258248.png)
![5-(1-allylprolyl)-3-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5258252.png)
![N-[5-({[4-(4-methyl-1-piperazinyl)benzyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5258265.png)
![4-[1-(2-fluoro-5-methylbenzyl)-3-azetidinyl]pyridine](/img/structure/B5258286.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5258290.png)
![N-[cyclopropyl(4-methyl-2-pyridinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5258296.png)
